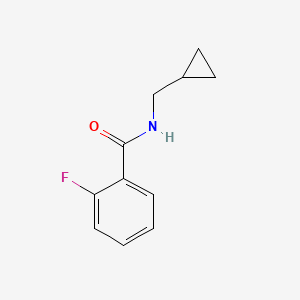

N-(cyclopropylmethyl)-2-fluorobenzamide

Description

N-(cyclopropylmethyl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group and a cyclopropylmethyl substituent on the amide nitrogen. This compound combines the electronic effects of fluorine substitution with the steric and conformational constraints of the cyclopropane ring.

Properties

IUPAC Name |

N-(cyclopropylmethyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-4-2-1-3-9(10)11(14)13-7-8-5-6-8/h1-4,8H,5-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPUPJGENDIJKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Fluorinated benzamides exhibit diverse properties depending on substitution patterns. Key analogs include:

Key Observations:

Fluorine Position Effects :

- The 2-fluoro substitution in this compound may promote intramolecular N-H···F interactions, similar to Fo23, where such contacts stabilize molecular conformation . In contrast, 4-fluoro analogs (e.g., Fo24) exhibit distinct packing due to altered fluorine positioning .

N-Substituent Impact :

- Cyclopropylmethyl substituents introduce steric bulk and rigidity compared to aromatic N-substituents (e.g., 2,3-difluorophenyl in Fo23). This could reduce π-π stacking interactions but enhance hydrophobic interactions in biological systems .

Hydrogen Bonding and Crystal Packing :

- Fo23 and Fo24 form 1D chains via amide-amide hydrogen bonds (N-H···O, ~3.05 Å), while weaker C-H···F/O interactions contribute to 3D networks . The cyclopropylmethyl group in the target compound may disrupt these motifs, favoring alternative packing via C-H···π or van der Waals interactions.

Spectroscopic Properties :

- 19F NMR chemical shifts vary with substitution: 2-fluoro analogs (e.g., Fo23) show signals near -114 to -147 ppm, while 4-fluoro derivatives (Fo24) exhibit shifts at -115 to -118 ppm .

Biological Relevance :

- Cyproflanilide, a complex analog containing N-(cyclopropylmethyl)-4-fluorobenzamido, demonstrates insecticidal activity, highlighting the role of fluorobenzamide scaffolds in agrochemistry . The target compound’s 2-fluoro substitution may alter target binding compared to 4-fluoro derivatives.

Q & A

Q. What are the key synthetic methodologies for N-(cyclopropylmethyl)-2-fluorobenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclopropane ring formation, fluorobenzamide coupling, and oxadiazole ring assembly. For example:

- Step 1 : Cyclopropane introduction via palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., argon) .

- Step 2 : Amide bond formation between 2-fluorobenzoic acid derivatives and cyclopropylmethylamine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in solvents like DMF or acetonitrile .

- Step 3 : Purification via column chromatography or recrystallization, monitored by HPLC (>95% purity) .

Critical Factors : Temperature control (<60°C prevents cyclopropane ring degradation), solvent polarity (DMF enhances coupling efficiency), and catalyst loading (e.g., 5 mol% Pd for cross-coupling) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm cyclopropane protons (δ 0.5–1.5 ppm) and fluorobenzamide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 846.0695 for analogs) .

- X-ray Crystallography : Resolves stereochemical ambiguities; analogs like 2-fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide show planar benzamide moieties (bond angles 120°) .

Q. What preliminary biological assays are suitable for screening this compound?

Methodological Answer:

- Enzyme Inhibition : Test against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates (IC determination) .

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) with IC <10 µM indicating therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

- Comparative Assay Design : Standardize conditions (e.g., pH, temperature) across labs. For example, analog N-(2,6-dibromo-4-(perfluoropropan-2-yl)phenyl)-2-fluorobenzamide showed 100% insect mortality in one study but lower efficacy in others due to solvent variations (DMSO vs. aqueous buffers) .

- Structure-Activity Relationship (SAR) : Use computational docking (e.g., AutoDock Vina) to compare binding modes of active vs. inactive analogs .

Q. What reaction mechanisms underpin the instability of this compound under acidic conditions?

Methodological Answer:

- Mechanistic Studies : Cyclopropane ring opening via protonation at strained C-C bonds, confirmed by F NMR tracking of fluoride release .

- Mitigation Strategies : Use non-protic solvents (e.g., THF) or buffered conditions (pH 7–8) during storage .

Q. How can synthetic yields be optimized for large-scale production of this compound?

Methodological Answer:

- Catalyst Screening : Pd(OAc)/XPhos systems improve cross-coupling yields (65%→85%) .

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., oxadiazole ring decomposition) .

- DoE (Design of Experiments) : Optimize parameters like temperature (40–60°C) and stoichiometry (1:1.2 amine:acid) .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to enzymes like acetylcholinesterase .

- Cryo-EM : Resolve binding conformations in membrane-bound targets (e.g., GPCRs) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.